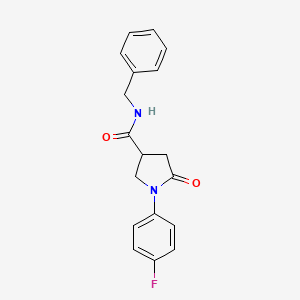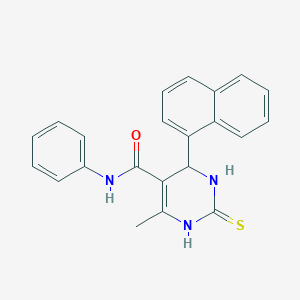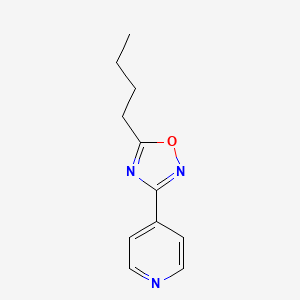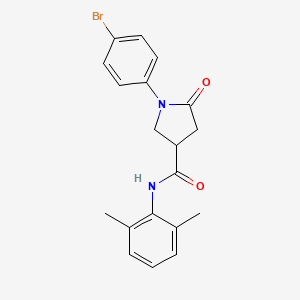![molecular formula C19H17ClN2O5 B5209080 N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine](/img/structure/B5209080.png)
N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine, also known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, and addiction.
作用機序
N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine 7930 exerts its pharmacological effects by selectively blocking the mGluR5 receptor. This receptor is involved in various physiological processes, such as synaptic plasticity, learning, and memory. By blocking this receptor, this compound 7930 can modulate the activity of various neurotransmitters, such as glutamate, dopamine, and GABA, which are implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound 7930 has been shown to have several biochemical and physiological effects. For example, studies have shown that this compound 7930 can increase the release of dopamine in the prefrontal cortex, which is implicated in various psychiatric disorders. Similarly, this compound 7930 can increase the levels of GABA in the amygdala, which is involved in anxiety and fear responses.
実験室実験の利点と制限
One of the main advantages of N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine 7930 is its high selectivity for the mGluR5 receptor, which allows for more precise modulation of neurotransmitter activity. However, one of the limitations of this compound 7930 is its relatively low solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine 7930. For example, further studies are needed to elucidate the precise mechanisms by which this compound 7930 modulates neurotransmitter activity. Additionally, studies are needed to investigate the potential therapeutic applications of this compound 7930 in various neurological and psychiatric disorders. Finally, studies are needed to develop more efficient and cost-effective synthesis methods for this compound 7930.
合成法
The synthesis of N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine 7930 involves several steps, including the reaction of 2-chlorobenzoyl chloride with glycine, followed by the condensation of the resulting compound with 4-methoxyphenylacetic acid. The final step involves the acylation of the resulting compound with acryloyl chloride. The purity and yield of this compound 7930 can be improved by several purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine 7930 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. For example, studies have shown that this compound 7930 can reduce anxiety-like behavior in animal models, suggesting its potential use in the treatment of anxiety disorders. Similarly, this compound 7930 has been shown to have antidepressant-like effects in animal models, suggesting its potential use in the treatment of depression.
特性
IUPAC Name |
2-[[(Z)-2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5/c1-27-13-8-6-12(7-9-13)10-16(19(26)21-11-17(23)24)22-18(25)14-4-2-3-5-15(14)20/h2-10H,11H2,1H3,(H,21,26)(H,22,25)(H,23,24)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIDSYDRUJOJOT-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCC(=O)O)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)NCC(=O)O)\NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5209001.png)



![1-(2-ethoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5209015.png)
![1-(2-chlorophenyl)-5-{[(3,5-dimethoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209019.png)
![4-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B5209024.png)
![1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5209036.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5209038.png)
![4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-(3-phenoxyphenyl)vinyl]benzamide](/img/structure/B5209061.png)

![2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B5209070.png)

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5209089.png)